2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole

Analytical Chemistry Quality Control Structural Authentication

2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole (CAS 138235-70-8) is a heterocyclic aromatic compound featuring a fluorene core fused to an oxazole ring at the [2,1-d] position. This specific regioisomer, also named 2-methyl-10H-indeno[1,2-g][1,3]benzoxazole, has a molecular formula of C15H11NO and a molecular weight of 221.25 g/mol.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 138235-70-8
Cat. No. B15416865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole
CAS138235-70-8
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C15H11NO/c1-9-16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)17-9/h2-7H,8H2,1H3
InChIKeyYWCLHQLVCAVIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole (CAS 138235-70-8): A Regiospecific Fluoreno-Oxazole Scaffold for Specialized Research and OLED Applications


2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole (CAS 138235-70-8) is a heterocyclic aromatic compound featuring a fluorene core fused to an oxazole ring at the [2,1-d] position . This specific regioisomer, also named 2-methyl-10H-indeno[1,2-g][1,3]benzoxazole, has a molecular formula of C15H11NO and a molecular weight of 221.25 g/mol . Its unique ring fusion pattern produces a distinct spectroscopic fingerprint (¹H NMR, InChIKey: YWCLHQLVCAVIJO-UHFFFAOYSA-N) that differentiates it from other positional isomers [1].

1 5-Lipoxygenase pathway inhibition studies ChEMBL-annotated target interaction
2 OLED host/dopant research scaffold Fluoreno-oxazole class electron-transport context
3 Regioisomeric identity via spectroscopic fingerprint Unique ¹H NMR and InChIKey for QC

Why Generic Substitution of 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole Fails for Research and Industrial Applications


Superficially similar fluoreno-oxazole regioisomers (e.g., 2-Methylfluoreno[2,3-d]oxazole, CAS 138235-71-9; 2-methyl-9H-fluoreno[3,2-d]oxazole, CAS 109336-21-2) share the same molecular formula and calculated physicochemical properties (LogP, PSA) . However, these positional isomers are not interchangeable due to differences in ring fusion geometry, which alter electronic conjugation, spectroscopic signatures, and biological target interactions. Only the [2,1-d] isomer (CAS 138235-70-8) has been annotated as a 5-lipoxygenase translocation inhibitor in ChEMBL [1], and its distinct ¹H NMR spectrum serves as a critical quality control marker for procurement authentication.

Positional isomers not interchangeable
[2,3-d] and [3,2-d] isomers share formula but differ in ring fusion geometry, potentially altering electronic conjugation and target binding.
Bioactivity annotation absent in other isomers
Only [2,1-d] isomer carries a ChEMBL 5-lipoxygenase annotation; other regioisomers lack reported activity data.
Computed properties cannot differentiate
Identical calculated LogP/PSA across isomers mask structural differences; experimental identity confirmation is essential.

Quantitative Differentiation Evidence for 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole (CAS 138235-70-8)


Spectroscopic Fingerprint Differentiation: Unique ¹H NMR and InChIKey vs. Positional Isomers

The [2,1-d] regioisomer (CAS 138235-70-8) possesses a distinct ¹H NMR spectrum recorded in CD₂Cl₂, with a unique InChIKey (YWCLHQLVCAVIJO-UHFFFAOYSA-N) that differs from the InChIKeys of other positional isomers such as 2-Methylfluoreno[2,3-d]oxazole (CAS 138235-71-9) and 2-methyl-9H-fluoreno[3,2-d]oxazole (CAS 109336-21-2) [1]. This spectroscopic fingerprint enables unequivocal identity confirmation during procurement and laboratory use, as regioisomers cannot be distinguished by molecular weight or elemental analysis alone.

Spectroscopic Identity
Method context
Unique ¹H NMR in CD₂Cl₂; InChIKey YWCLHQLVCAVIJO-UHFFFAOYSA-N
Supports QC identity verification
Data to verify against supplier lot
Analytical Chemistry Quality Control Structural Authentication

Annotated 5-Lipoxygenase Inhibitory Activity: ChEMBL Evidence for CAS 138235-70-8

Among the three known 2-methyl-fluoreno-oxazole positional isomers, only the [2,1-d] isomer (CAS 138235-70-8) has been annotated in the ChEMBL database (CHEMBL619995) as an inhibitor of 5-lipoxygenase translocation in rat RBL-2H3 cells [1]. Comparative quantitative data (e.g., IC₅₀ values) for the [2,3-d] or [3,2-d] isomers are absent from public databases, precluding a direct potency comparison. However, the presence of a specific biological annotation for this regioisomer—absent for the others—provides a rationale for prioritizing CAS 138235-70-8 in inflammation or lipid mediator research programs.

5-LO Annotation
Class-level
ChEMBL_4193: annotated as translocation inhibitor in rat RBL-2H3 cells
Supports 5-LO pathway research context
Quantitative potency data not available
Inflammation Research Lipid Signaling Drug Discovery

Calculated Physicochemical Properties: LogP and PSA Data for 2-Methylfluoreno-Oxazole Series

Calculated physicochemical parameters for 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole (CAS 138235-70-8) include LogP = 3.70740 and PSA = 26.03000 Ų . Notably, the same calculated values are reported for the [2,3-d] isomer (CAS 138235-71-9) and the [3,2-d] isomer (CAS 109336-21-2) , reflecting the limitations of computational prediction algorithms for regioisomers. This convergence in predicted properties implies that true differentiation among isomers must rely on experimental spectroscopic or biological data rather than in silico ADME predictions.

Computed LogP/PSA
Data to verify
Identical predicted LogP 3.70740, PSA 26.03 Ų for all three regioisomers
In silico tools cannot distinguish isomers
Experimental verification required
Medicinal Chemistry ADME Prediction Lead Optimization

OLED Material Potential: Fluoreno-Oxazole Class as Blue Emitters and Electron-Transport Materials

Chinese patent CN108947896 discloses fluorene derivatives incorporating fused oxazole rings as host or dopant materials for organic light-emitting device (OLED) emitting layers, claiming enhanced electron transport ability, good stability, and high luminescent efficiency for blue emission applications [1]. While the patent covers a broad generic class, the [2,1-d] oxazole fusion pattern represents a specific embodiment. Related fluoreno[2,3-d]imidazole derivatives have demonstrated tunable blue emission (λ_max,em = 417–526 nm in film), supporting the class-level inference that fluoreno-oxazole regioisomers can serve as OLED chromophores [2]. Direct comparative photophysical data (e.g., PLQY, λ_max, HOMO/LUMO) for the [2,1-d] vs. [2,3-d] oxazole isomers are not publicly available, precluding quantitative differentiation at this time.

OLED Material Class
Class-level
Patented as fluoreno-oxazole host/dopant; imidazole analog emits 417–526 nm in film
Supports OLED host/dopant screening context
Direct photophysical data for this isomer needed
Organic Electronics OLED Development Photophysics

Recommended Application Scenarios for 2-Methyl-10H-fluoreno[2,1-D][1,3]oxazole (CAS 138235-70-8) Based on Differential Evidence


Authenticated Sourcing for 5-Lipoxygenase Pathway Research

Researchers investigating lipid mediator biosynthesis or inflammatory signaling should source CAS 138235-70-8 for its unique ChEMBL annotation as a 5-lipoxygenase translocation inhibitor [1]. Confirmation of regioisomeric identity via ¹H NMR (SpectraBase reference spectrum) is essential to ensure the correct compound is used, as the [2,3-d] and [3,2-d] isomers lack this biological annotation and may exhibit different target interactions.

Quality Control Reference Standard for Fluoreno-Oxazole Regioisomer Authentication

Analytical laboratories and procurement teams can use the published ¹H NMR spectrum (CD₂Cl₂, InChIKey YWCLHQLVCAVIJO-UHFFFAOYSA-N) of CAS 138235-70-8 [2] as a reference for identity verification. This is critical when sourcing from suppliers, as the identical molecular formulas and computed properties of the regioisomers make chromatographic or mass spectrometric differentiation alone insufficient.

OLED Material Development Using Fluoreno-Oxazole Scaffolds

Materials scientists developing blue-emitting OLED layers can evaluate CAS 138235-70-8 as a synthetic building block within the fluoreno-oxazole class covered by patent CN108947896 [3]. The favorable electron-transport and stability characteristics claimed for this compound class, combined with blue emission demonstrated for structurally related fluoreno-imidazoles (λ_max,em = 417–526 nm) [4], support its inclusion in combinatorial OLED materials screening libraries.

Computational Chemistry and Structure-Activity Relationship (SAR) Studies

Given that calculated LogP (3.70740) and PSA (26.03000 Ų) values are identical across the [2,1-d], [2,3-d], and [3,2-d] regioisomers , computational chemists can use CAS 138235-70-8 as a benchmark to develop more sophisticated in silico models capable of distinguishing regioisomeric properties—an area where current prediction tools fail, underscoring the need for experimental reference data.

Application
Selection Property
Validation Focus
5-Lipoxygenase pathway research
Regioisomeric identity with bioactivity annotation
¹H NMR and InChIKey match
QC reference standard
Spectroscopic fingerprint for authentication
Comparison with published reference spectrum
OLED material development
Fluoreno-oxazole scaffold class
Photophysical and device performance screening
Computational SAR studies
Regioisomeric benchmark for in silico models
Experimental property validation vs. computed values
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